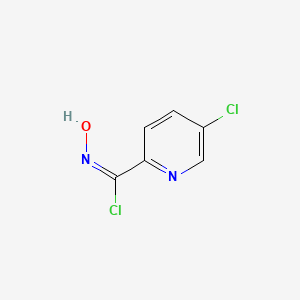
(2E)-5-chloro-N-hydroxypyridine-2-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group, a chlorine atom, and a carbonimidoyl chloride group attached to a pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride typically involves the chlorination of 5-chloropyridine followed by the introduction of the carbonimidoyl chloride group. The hydroxyl group is then introduced through a hydroxylation reaction. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Chlorination of 5-chloropyridine: This step involves the introduction of a chlorine atom to the pyridine ring. Common reagents used for this reaction include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Introduction of the carbonimidoyl chloride group: This step involves the reaction of the chlorinated pyridine with a suitable carbonimidoyl chloride precursor, such as cyanogen chloride (ClCN) or phosgene (COCl₂).
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through the use of hydroxylating agents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).
Industrial Production Methods
In an industrial setting, the production of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and safety considerations. Industrial production often requires the use of specialized equipment and strict adherence to safety protocols to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-hydroxy-(5-chloropyridine)-2-carboxylic acid.
Reduction: The carbonimidoyl chloride group can be reduced to form an amine derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the chlorine atom.
Major Products Formed
Oxidation: N-hydroxy-(5-chloropyridine)-2-carboxylic acid.
Reduction: N-hydroxy-(5-chloropyridine)-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride involves its interaction with specific molecular targets. The hydroxyl group and carbonimidoyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride can be compared with other pyridine derivatives, such as:
N-hydroxy-(5-bromopyridine)-2-carbonimidoyl chloride: Similar structure but with a bromine atom instead of chlorine. The bromine atom can lead to different reactivity and biological activity.
N-hydroxy-(5-fluoropyridine)-2-carbonimidoyl chloride: Similar structure but with a fluorine atom instead of chlorine. The fluorine atom can enhance the compound’s stability and lipophilicity.
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride: Similar structure but with a methyl group instead of chlorine. The methyl group can affect the compound’s solubility and reactivity.
Properties
Molecular Formula |
C6H4Cl2N2O |
|---|---|
Molecular Weight |
191.01 g/mol |
IUPAC Name |
(2E)-5-chloro-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6+ |
InChI Key |
GBBSGMJSYPKLEZ-UXBLZVDNSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Cl)/C(=N\O)/Cl |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


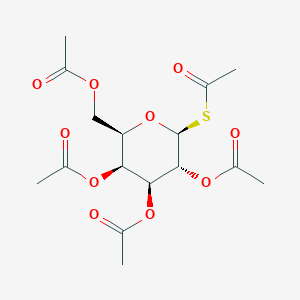
![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
![8-(2-(4-(2,6-dichlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093882.png)
![3-[2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14093886.png)
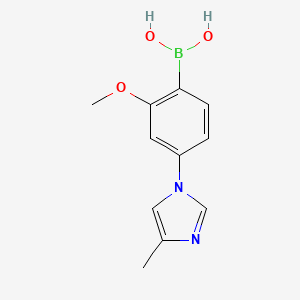
![(3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14093907.png)
![1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093910.png)
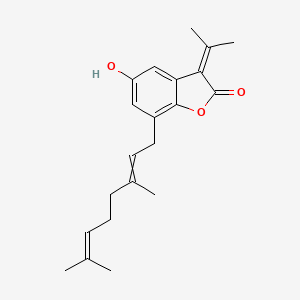
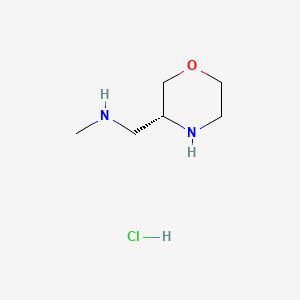
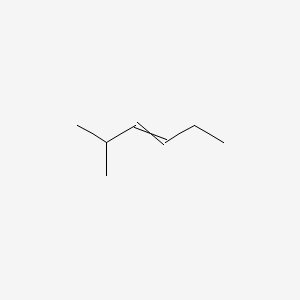
![[(3R,6S)-6-[[(3aS,6R)-6-acetyloxy-2-methyl-7-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14093928.png)
![benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate;hydrochloride](/img/structure/B14093934.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093944.png)
